![molecular formula C10H11NO4 B6323659 Methyl 3,5-dimethyl-4-nitrobenzoate, 95% CAS No. 3277-04-1](/img/structure/B6323659.png)
Methyl 3,5-dimethyl-4-nitrobenzoate, 95%
Overview
Description
Methyl 3,5-dimethyl-4-nitrobenzoate (3,5-DMB) is an organic compound derived from nitrobenzene. It is a colorless to pale yellow, crystalline solid with a melting point of 151-153 °C. It is a commonly used synthetic intermediate in the synthesis of organic compounds and is also used in the production of dyes, pharmaceuticals, and other organic compounds. 3,5-DMB is also used in the laboratory as a reagent in organic chemistry, and has many scientific research applications.
Scientific Research Applications
Methyl 3,5-dimethyl-4-nitrobenzoate has a wide range of scientific research applications. It is used in the synthesis of organic compounds, such as dyes, pharmaceuticals, and other organic compounds. It is also used in the laboratory as a reagent in organic chemistry. Methyl 3,5-dimethyl-4-nitrobenzoate, 95% has also been used in the synthesis of polymers, in the preparation of metal nanoparticles, and in the synthesis of heterocyclic compounds.
Mechanism of Action
Methyl 3,5-dimethyl-4-nitrobenzoate is an organic compound which undergoes a two-step reaction. In the first step, nitrobenzene is reacted with DMF and PTSA to form 3,5-dimethyl-4-nitrobenzaldehyde. In the second step, 3,5-DMNBA is reacted with methanol to form Methyl 3,5-dimethyl-4-nitrobenzoate, 95%.
Biochemical and Physiological Effects
Methyl 3,5-dimethyl-4-nitrobenzoate is an organic compound and is not known to have any biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
Methyl 3,5-dimethyl-4-nitrobenzoate has several advantages and limitations for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of scientific research applications. However, it is a hazardous compound and should be handled with care. It is also highly flammable, and should be stored in a cool, dry place.
Future Directions
Methyl 3,5-dimethyl-4-nitrobenzoate has a wide range of potential future applications. It may be used in the synthesis of new organic compounds and polymers, in the preparation of metal nanoparticles, and in the synthesis of heterocyclic compounds. It may also be used in the development of new pharmaceuticals, dyes, and other organic compounds. Additionally, Methyl 3,5-dimethyl-4-nitrobenzoate, 95% may be used in the development of new catalysts and reagents for organic chemistry.
properties
IUPAC Name |
methyl 3,5-dimethyl-4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)5-7(2)9(6)11(13)14/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUHJQRBKOPNQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dimethyl-4-nitrobenzoate |
Synthesis routes and methods
Procedure details
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